The Elusive Synthesis and Characterization of 4-Amino-6-chlorocinnoline: A Review of Available Data
The Elusive Synthesis and Characterization of 4-Amino-6-chlorocinnoline: A Review of Available Data
For Immediate Release
Shanghai, China – December 26, 2025 – A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of detailed information regarding the synthesis and characterization of the heterocyclic compound 4-Amino-6-chlorocinnoline. Despite its potential utility in medicinal chemistry and materials science, specific experimental protocols for its preparation and analytical data for its structural confirmation remain largely undocumented.
This technical guide addresses the current knowledge gap surrounding 4-Amino-6-chlorocinnoline, providing available data and highlighting the need for further research to fully elucidate its properties and potential applications.
Physicochemical Properties
While detailed experimental characterization is lacking, some basic physicochemical properties for 4-Amino-6-chlorocinnoline have been reported by chemical suppliers. It is crucial to note the existence of conflicting CAS Registry Numbers for this compound, namely 18259-66-0 and 90002-02-1, which may indicate different batches, purities, or even misidentification in some databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| Appearance | Reported as a solid | [3] (by analogy to similar compounds) |
| Storage Conditions | Room temperature, dry environment | [1] |
Synthesis: A Landscape of Analogy
One common approach involves the reaction of a 4,6-dichlorocinnoline precursor with an ammonia source or a protected amine, followed by deprotection if necessary. The challenge lies in the synthesis of the 4,6-dichlorocinnoline starting material, which itself is not a commonly available reagent.
A plausible, though unverified, synthetic pathway can be conceptualized as follows:
Caption: Hypothetical synthetic workflow for 4-Amino-6-chlorocinnoline.
Characterization: An Uncharted Territory
The definitive characterization of 4-Amino-6-chlorocinnoline through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is not publicly documented. For researchers who successfully synthesize this compound, a full suite of analytical tests would be required for unambiguous structural confirmation.
Expected Analytical Data
Based on the proposed structure, the following spectral characteristics would be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons on the cinnoline ring system and the protons of the amino group. The chemical shifts and coupling constants would be indicative of their relative positions.
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¹³C NMR: Resonances for the eight carbon atoms in the molecule, with distinct chemical shifts for the carbon atoms attached to chlorine and nitrogen.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 for C₈H₆ClN₃). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.
Potential Applications and Future Directions
While specific biological activities of 4-Amino-6-chlorocinnoline have not been reported, the cinnoline scaffold is a known pharmacophore present in compounds with a range of biological activities, including anticancer and anti-inflammatory properties.[1] The 4-amino substitution is also a common feature in many bioactive molecules. Therefore, it is plausible that 4-Amino-6-chlorocinnoline could serve as a valuable building block for the synthesis of novel therapeutic agents.
The lack of available data presents a clear opportunity for synthetic and medicinal chemists. The development of a robust and scalable synthesis for 4-Amino-6-chlorocinnoline, followed by a thorough characterization and investigation of its biological properties, would be a valuable contribution to the field of heterocyclic chemistry.
Conclusion
The synthesis and characterization of 4-Amino-6-chlorocinnoline remain an open area for scientific investigation. While some basic information is available from commercial suppliers, detailed experimental procedures and analytical data are conspicuously absent from the public domain. The information presented in this guide, drawn from analogous compounds and chemical principles, is intended to provide a starting point for researchers interested in exploring this intriguing molecule. Further research is essential to unlock the full potential of 4-Amino-6-chlorocinnoline in drug discovery and materials science.
